molecular formula C7H7ClS B3337120 2-Chloro-4-methylbenzenethiol CAS No. 5375-97-3

2-Chloro-4-methylbenzenethiol

Cat. No. B3337120
CAS RN: 5375-97-3
M. Wt: 158.65 g/mol
InChI Key: NOLVGFCNAIAJNR-UHFFFAOYSA-N
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Description

2-Chloro-4-methylbenzenethiol is a chemical compound with the molecular formula C7H7ClS . It is a derivative of benzenethiol, which is a type of thiol and a subset of the larger class of organosulfur compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a methyl group, and a thiol group . The molecular weight is 158.648 Da .

Scientific Research Applications

Chemical Synthesis and Material Science

  • Development of Novel Polymeric Materials : Research into the end-quenching of TiCl4-catalyzed quasiliving polymerizations with alkoxybenzenes offers insights into direct chain-end functionalization techniques. This study demonstrates the versatility of alkoxybenzenes, including those with halogenated alkyl tethers, in polymer synthesis, suggesting potential relevance for compounds like 2-Chloro-4-methylbenzenethiol in modifying polymeric materials for specific functionalities (Morgan, Martínez-Castro, & Storey, 2010).

Analytical and Environmental Chemistry

  • Analytical Method Development : Studies on the determination of halogenated compounds in biological materials and environmental samples highlight the importance of specific chemical analyses. For example, the peculiarities of determining 2-chloro-1,4-dihydrooxybenzene in various tissues using chromatographic and spectrophotometric methods could be analogous to detecting and quantifying this compound in environmental or biological matrices, emphasizing the compound's potential environmental impact or role in biological systems (Shormanov et al., 2016).

Electrochemical Studies

  • Electrochemical Reduction : Research on the electrochemical reduction of chlorinated phenolic compounds, such as methyl triclosan, provides insights into the reactivity and potential degradation pathways of chlorinated aromatic thiols like this compound. These studies are significant for understanding the environmental fate of such compounds and for developing remediation strategies for pollutants (Peverly et al., 2014).

Chemical Reactions and Mechanisms

  • Catalytic Insertion Reactions : The exploration of iridium porphyrin-catalyzed S–H insertion reactions between thiols and diazo esters sheds light on the reactivity of aromatic thiols, including potentially this compound, in synthetic chemistry. Such reactions are crucial for developing new synthetic routes and understanding the mechanistic aspects of thiol reactivity (Dairo & Woo, 2017).

Safety and Hazards

Safety data sheets suggest that exposure to 2-Chloro-4-methylbenzenethiol should be avoided. It is recommended to avoid dust formation, breathing in mist, gas or vapours, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

properties

IUPAC Name

2-chloro-4-methylbenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClS/c1-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLVGFCNAIAJNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00603959
Record name 2-Chloro-4-methylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5375-97-3
Record name 2-Chloro-4-methylbenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00603959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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